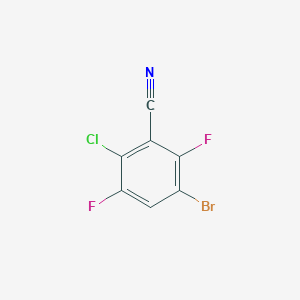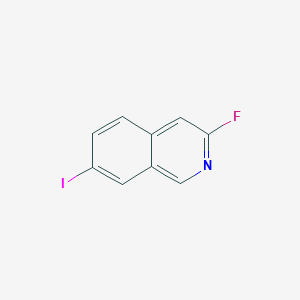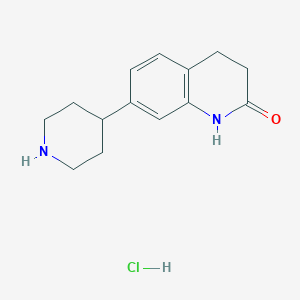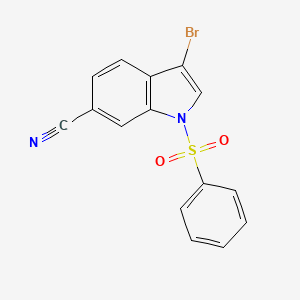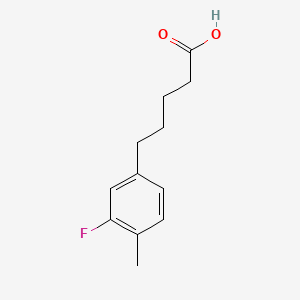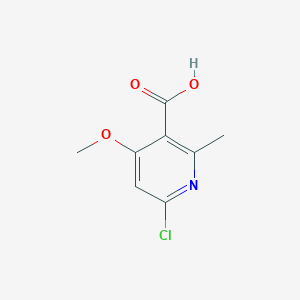
6-Chloro-4-methoxy-2-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-methoxy-2-methylnicotinic acid is a chemical compound with the molecular formula C8H8ClNO3. It is a derivative of nicotinic acid, which is known for its role in various biological processes. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the nicotinic acid ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-2-methylnicotinic acid typically involves the chlorination of 4-methoxy-2-methylnicotinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial synthesis of 4-methoxy-2-methylnicotinic acid followed by chlorination. The reaction parameters are optimized to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-methoxy-2-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 6-amino-4-methoxy-2-methylnicotinic acid.
Oxidation: Formation of 6-chloro-4-formyl-2-methylnicotinic acid.
Reduction: Formation of 6-chloro-4-methoxy-2-methylaminonicotinic acid.
Applications De Recherche Scientifique
6-Chloro-4-methoxy-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-methoxy-2-methylnicotinic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor function, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-methoxy-4-methylnicotinic acid
- 4-Methoxy-2-methylnicotinic acid
- 6-Chloro-4-methylnicotinic acid
Uniqueness
6-Chloro-4-methoxy-2-methylnicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
6-chloro-4-methoxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-4-7(8(11)12)5(13-2)3-6(9)10-4/h3H,1-2H3,(H,11,12) |
Clé InChI |
RCUFJWNGVBGVQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=N1)Cl)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


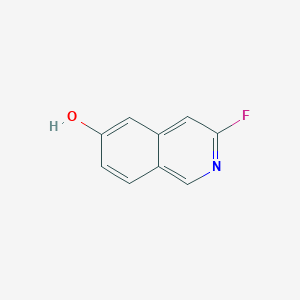


![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
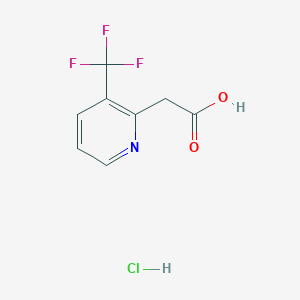
![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)

